Methyl 2-hydroxy-6-methylisonicotinate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-methyl-6-oxo-1H-pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-5-3-6(8(11)12-2)4-7(10)9-5/h3-4H,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWGJLZPZYXSBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10556149 | |
| Record name | Methyl 6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10556149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98491-78-2 | |
| Record name | Methyl 6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10556149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Transformations of Methyl 2 Hydroxy 6 Methylisonicotinate
Green Chemistry Approaches in the Synthesis of Methyl 2-hydroxy-6-methylisonicotinate
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like this compound to minimize environmental impact. These approaches focus on the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. While specific green synthesis routes for this compound are not extensively documented, general green strategies for the synthesis of functionalized pyridines can be adapted.
One promising approach involves the use of biocatalysis. Whole-cell biocatalysts, for instance, have been employed for the oxyfunctionalization of pyridine (B92270) derivatives, offering a sustainable alternative to traditional chemical methods. nih.gov Additionally, the use of greener reaction media, such as water or bio-based solvents, is a key aspect of green pyridine synthesis. acs.org Microwave-assisted organic synthesis represents another green technique that can significantly reduce reaction times and energy consumption in the preparation of pyridine derivatives. acs.org
The development of one-pot, multi-component reactions, as discussed in section 1.4, also aligns with green chemistry principles by reducing the number of synthetic steps, minimizing waste generation, and improving atom economy. mdpi.com
Catalytic Systems for the Synthesis of this compound and its Derivatives
Catalytic systems play a crucial role in the efficient and selective synthesis of this compound and its derivatives. Both homogeneous and heterogeneous catalysts are employed to facilitate the construction of the pyridine ring and the introduction of functional groups.
For the synthesis of the core pyridine structure, various metal-based and organocatalysts have been explored. For instance, a one-pot synthesis of 4-substituted-pyridine-2,6-dicarboxylic acid derivatives has been developed using a pyrrolidine-acetic acid catalyst. researchgate.net This method offers mild reaction conditions and high atom economy. oist.jp In the synthesis of methylpyridines, catalysts based on cadmium oxide and chromium oxide on a kaolin (B608303) support have shown high efficacy in gas-phase reactions. semanticscholar.org
The esterification of the carboxylic acid group at the C-4 position is another key step where catalysis is vital. While traditional methods often rely on strong mineral acids like sulfuric acid, modern approaches are exploring solid acid catalysts to simplify work-up procedures and minimize corrosive waste.
The following table summarizes some catalytic systems used in the synthesis of related pyridine carboxylates:
| Catalyst System | Reactants | Product | Yield (%) | Reference |
| Pyrrolidine-acetic acid | Pyruvates and Aldehydes | 4-Substituted-pyridine-2,6-dicarboxylic acid derivatives | High | researchgate.net |
| CdO-Cr2O3/Kaolin | Acetylene and Ammonia (B1221849) | 2- and 4-Methylpyridine | 70.2 | semanticscholar.org |
Novel Derivatization Strategies for this compound
The scaffold of this compound offers multiple sites for derivatization, including the pyridine ring and the ester functional group. These modifications are crucial for tuning the molecule's physicochemical properties and for the synthesis of more complex structures.
Starting from this compound, a variety of pyridine and isonicotinate (B8489971) derivatives can be synthesized. The 2-hydroxy group can undergo O-alkylation or O-acylation reactions. The pyridine nitrogen can be N-oxidized to form the corresponding N-oxide, which can then undergo further functionalization. researchgate.net The methyl group at the C-6 position can potentially be functionalized through radical reactions, although this is often challenging.
The isonicotinate moiety is also a key handle for derivatization. For example, isonicotinic acid and its esters are used in the synthesis of various biologically active compounds and as ligands in coordination chemistry. wikipedia.org
The pyridine ring of this compound can be functionalized at the available C-3 and C-5 positions. Electrophilic aromatic substitution reactions, such as nitration or halogenation, can be employed, with the directing effects of the existing substituents playing a crucial role in determining the regioselectivity. The 2-hydroxy group is a strong activating group and directs electrophiles to the C-3 and C-5 positions.
Furthermore, modern cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, can be utilized to introduce new carbon-carbon or carbon-heteroatom bonds at halogenated positions of the pyridine ring. This requires prior regioselective halogenation of the scaffold.
The methyl ester group of this compound can be readily modified. Hydrolysis of the ester under acidic or basic conditions yields the corresponding carboxylic acid, 2-hydroxy-6-methylisonicotinic acid. This acid can then be converted to other esters, amides, or other carboxylic acid derivatives using standard coupling reagents.
Transesterification is another important reaction for modifying the ester group. This process involves reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst to exchange the alkoxy group. This allows for the synthesis of a wide range of alkyl, aryl, or other functionalized esters of 2-hydroxy-6-methylisonicotinic acid. The choice of catalyst and reaction conditions can influence the efficiency of the transesterification process.
| Reaction Type | Reagents | Product |
| Hydrolysis | NaOH or HCl | 2-hydroxy-6-methylisonicotinic acid |
| Transesterification | R-OH, Acid/Base catalyst | 2-hydroxy-6-methylisonicotinate (R-ester) |
| Amidation | R-NH2, Coupling agent | 2-hydroxy-6-methylisonicotinamide |
Multi-component Reactions Incorporating the this compound Scaffold
Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules in a single step from three or more starting materials. mdpi.com The scaffold of this compound or its precursors can be incorporated into MCRs to generate highly functionalized pyridine derivatives.
For example, the Hantzsch pyridine synthesis and its variations are classic MCRs for the synthesis of dihydropyridines, which can then be oxidized to pyridines. researchgate.net By choosing appropriate starting materials, it is conceivable to design a Hantzsch-type reaction that would yield a structure similar to this compound.
More contemporary MCRs often utilize catalytic systems to achieve high efficiency and selectivity. A three-component synthesis of polysubstituted pyridines has been developed based on a redox-neutral catalytic intermolecular aza-Wittig reaction followed by a Diels-Alder reaction. nih.gov Such strategies could potentially be adapted for the synthesis of the target molecule.
The following table presents a generalized scheme for a multi-component reaction that could lead to a pyridine scaffold similar to this compound:
| Reaction Name | Components | General Product Structure |
| Hantzsch Dihydropyridine (B1217469) Synthesis | Aldehyde, β-Ketoester (x2), Ammonia | Dihydropyridine |
| Bohlmann-Rahtz Pyridine Synthesis | Enamine, α,β-Unsaturated Ketone | Substituted Pyridine |
Mechanistic Investigations of Reaction Pathways for this compound Formation and Transformation
The formation and transformation of this compound involve a series of complex reaction mechanisms that are influenced by factors such as reaction conditions, catalysts, and the nature of the reactants. While specific mechanistic studies exclusively focused on this compound are limited in publicly available literature, plausible pathways can be inferred from well-established principles of organic chemistry and studies of analogous pyridine derivatives.
Formation Pathways
The synthesis of the 2-hydroxy-6-methyl-4-carboxypyridine core of this compound can be conceptually approached through variations of multicomponent reactions, such as the Hantzsch pyridine synthesis. wikipedia.orgorganic-chemistry.org This synthetic strategy involves the condensation of a β-ketoester, an aldehyde, and a nitrogen donor.
A plausible mechanistic pathway for the formation of the core pyridine ring could initiate with the Knoevenagel condensation of a β-ketoester with an aldehyde, followed by the addition of an enamine derived from a second equivalent of the β-ketoester and ammonia. The subsequent cyclization and dehydration would lead to a dihydropyridine intermediate. Aromatization of this intermediate, often facilitated by an oxidizing agent or through spontaneous oxidation, yields the substituted pyridine ring.
Key Intermediates in a Hantzsch-type Synthesis:
Enamine: Formed from the reaction of a β-ketoester and ammonia.
Knoevenagel condensation product: Formed from the reaction of a β-ketoester and an aldehyde.
Dihydropyridine: The initial cyclic product before aromatization.
The final step in the formation of this compound would be the esterification of the carboxylic acid group at the 4-position with methanol (B129727). This is typically an acid-catalyzed process following the Fischer esterification mechanism. masterorganicchemistry.com The reaction proceeds through the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. Nucleophilic attack by methanol leads to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final methyl ester. masterorganicchemistry.com
Transformation Pathways and Tautomerism
The chemical transformations of this compound are largely dictated by the reactivity of the substituted pyridine ring and the ester functional group. The pyridine ring can undergo nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups and a suitable leaving group is present. nih.govnih.gov
A significant aspect of the chemistry of 2-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding 2-pyridone form. researchgate.netnih.govchemtube3d.com In the case of this compound, it can exist in equilibrium with its tautomer, methyl 6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate.
The position of this equilibrium is highly dependent on the solvent and the physical state. In non-polar solvents, the 2-hydroxypyridine (B17775) form may be favored, while in polar solvents and in the solid state, the 2-pyridone form generally predominates due to intermolecular hydrogen bonding. iipseries.org
Computational Insights into 2-Hydroxypyridine/2-Pyridone Tautomerism
Computational studies using density functional theory (DFT) have provided valuable insights into the thermodynamics and kinetics of the tautomerization process for the parent 2-hydroxypyridine/2-pyridone system. These studies can be extrapolated to understand the behavior of substituted derivatives like this compound.
| Tautomerization Parameter | Computational Value (kJ/mol) | Reference |
| Activation Energy (uncatalyzed) | ~160 | wuxibiology.com |
| Activation Energy (water-catalyzed) | ~50-70 | wuxibiology.com |
| Relative Energy (2-pyridone vs. 2-hydroxypyridine in gas phase) | 2-hydroxypyridine is more stable by ~0.4-4.2 | nih.gov |
| Relative Energy (2-pyridone vs. 2-hydroxypyridine in aqueous solution) | 2-pyridone is more stable | researchgate.net |
This data is for the parent 2-hydroxypyridine/2-pyridone system and serves as an illustrative model.
The high activation energy for the uncatalyzed tautomerization suggests that the process is slow in the absence of a catalyst. However, the presence of protic solvents like water can significantly lower this barrier by facilitating proton transfer through a concerted mechanism. wuxibiology.com
The transformations of the ester group, such as hydrolysis to the corresponding carboxylic acid or transesterification, would proceed through standard mechanistic pathways involving nucleophilic acyl substitution.
Spectroscopic and Structural Elucidation Studies of Methyl 2 Hydroxy 6 Methylisonicotinate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment of Methyl 2-hydroxy-6-methylisonicotinate and its Analogues
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential for unambiguous assignment of proton (¹H) and carbon-¹³ (¹³C) signals.
Advanced 1D and 2D NMR Techniques
¹H NMR spectroscopy would provide initial information on the number of different proton environments, their chemical shifts, integration (ratio of protons), and spin-spin coupling patterns. For this compound, one would expect to observe signals for the two aromatic protons on the pyridine (B92270) ring, the methyl protons attached to the ring, and the methyl protons of the ester group. The hydroxyl proton might be observed as a broad singlet, and its chemical shift could be concentration and solvent dependent.
¹³C NMR spectroscopy , including broadband decoupled and Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135), would reveal the number of different carbon environments and distinguish between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.
2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be crucial for assembling the molecular structure.
COSY would establish proton-proton coupling networks, for instance, between the adjacent aromatic protons.
HSQC would correlate directly bonded proton and carbon atoms.
HMBC would reveal long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the different fragments of the molecule, such as linking the ester group to the pyridine ring.
A hypothetical table of expected ¹H and ¹³C NMR chemical shifts is presented below, based on general knowledge of similar structures. Actual experimental values would be necessary for a definitive assignment.
| Atom Number | ¹H Chemical Shift (ppm) (Predicted) | ¹³C Chemical Shift (ppm) (Predicted) |
| C2 | - | ~165 |
| C3 | ~6.5 | ~110 |
| C4 | - | ~145 |
| C5 | ~6.8 | ~115 |
| C6 | - | ~155 |
| C=O | - | ~170 |
| OCH₃ | ~3.8 | ~52 |
| CH₃ | ~2.4 | ~20 |
| OH | Variable | - |
Conformational Analysis via NMR
Nuclear Overhauser Effect (NOE) based 2D NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), could provide insights into the spatial proximity of protons. For instance, NOE correlations could help determine the preferred orientation of the ester group relative to the pyridine ring. Computational modeling, in conjunction with experimental NOE data, would offer a more detailed understanding of the molecule's conformational preferences in solution.
Vibrational Spectroscopy (FT-IR and FT-Raman) for Characterization of this compound
Assignment of Vibrational Modes
The FT-IR and FT-Raman spectra of this compound would exhibit characteristic bands corresponding to the vibrations of its functional groups. The complementary nature of these two techniques (FT-IR being more sensitive to polar bonds and FT-Raman to non-polar bonds) would allow for a more complete vibrational analysis.
Key expected vibrational modes would include:
O-H stretching: A broad band in the FT-IR spectrum, typically in the region of 3400-3200 cm⁻¹, indicative of the hydroxyl group and potential hydrogen bonding.
C-H stretching: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would be observed just below 3000 cm⁻¹.
C=O stretching: A strong absorption band in the FT-IR spectrum, expected around 1720-1680 cm⁻¹, corresponding to the ester carbonyl group. The exact position would be influenced by conjugation and hydrogen bonding.
C=C and C=N stretching: Vibrations of the pyridine ring would be observed in the 1600-1400 cm⁻¹ region.
C-O stretching: The C-O stretching of the ester group would likely appear in the 1300-1100 cm⁻¹ range.
A table summarizing the predicted key vibrational frequencies is provided below.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| O-H stretch | 3400 - 3200 |
| Aromatic C-H stretch | 3100 - 3000 |
| Aliphatic C-H stretch | 3000 - 2850 |
| C=O stretch (ester) | 1720 - 1680 |
| C=C / C=N stretch (ring) | 1600 - 1400 |
| C-O stretch (ester) | 1300 - 1100 |
| Ring breathing modes | ~1000 |
Hydrogen Bonding Network Analysis
The position and shape of the O-H stretching band in the FT-IR spectrum are highly sensitive to hydrogen bonding. In the solid state or in concentrated solutions, intermolecular hydrogen bonding between the hydroxyl group of one molecule and the nitrogen atom or the carbonyl oxygen of another is expected. Intramolecular hydrogen bonding between the hydroxyl group and the ester carbonyl oxygen is also a possibility. A detailed analysis of the O-H and C=O band positions and profiles under different conditions (e.g., varying concentration, solvent, and temperature) could elucidate the nature and strength of these hydrogen bonding interactions.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions in this compound
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions associated with the conjugated pyridine ring system and the carbonyl group.
The pyridine ring, being an aromatic system, will exhibit characteristic π → π* transitions. The presence of the hydroxyl, methyl, and methoxycarbonyl substituents will influence the energy of these transitions and thus the position of the absorption maxima (λ_max). The lone pair of electrons on the nitrogen and oxygen atoms can participate in n → π* transitions, which are typically of lower intensity and occur at longer wavelengths compared to the π → π* transitions.
Solvatochromism studies, where the UV-Vis spectrum is recorded in solvents of varying polarity, could provide further insights into the nature of the electronic transitions. For example, a blue shift (hypsochromic shift) of the n → π* transition with increasing solvent polarity would be expected.
A summary of the anticipated electronic transitions is given in the table below.
| Electronic Transition | Expected Wavelength Range (nm) (Predicted) |
| π → π | 200 - 300 |
| n → π | 300 - 350 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis of this compound and its Derivatives
Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound (C₈H₉NO₃), which has a molecular weight of 167.16 g/mol , mass spectrometry provides crucial data for its identification and characterization. nih.govsynchem.de
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. However, the stability of this ion will dictate its abundance. Due to the presence of various functional groups, the molecular ion will likely undergo a series of fragmentation reactions, yielding a characteristic pattern of fragment ions.
Based on the structure of this compound and general fragmentation principles of esters and pyridine derivatives, several key fragmentation pathways can be predicted:
Loss of the Methoxy (B1213986) Group: A common fragmentation pathway for methyl esters is the loss of the methoxy radical (•OCH₃), which would result in an acylium ion. For this compound, this would correspond to a fragment ion with a mass-to-charge ratio (m/z) of 136.
Decarboxylation: The ester group can also be lost as a neutral molecule of carbon dioxide (CO₂) following the initial loss of the methyl group, or through a more complex rearrangement.
Ring Fragmentation: The pyridine ring itself can fragment, although it is relatively stable. This can lead to the loss of small molecules like hydrogen cyanide (HCN).
Loss of Water: If the compound exists in its 2-pyridone tautomeric form in the gas phase, the loss of a water molecule (H₂O) might be observed.
Predicted mass spectrometry data for various adducts of this compound are available and provide further confirmation of its molecular weight. uni.lu
| Adduct | Predicted m/z |
| [M+H]⁺ | 168.06552 |
| [M+Na]⁺ | 190.04746 |
| [M-H]⁻ | 166.05096 |
| [M+NH₄]⁺ | 185.09206 |
| [M+K]⁺ | 206.02140 |
| [M+H-H₂O]⁺ | 150.05550 |
Analysis of derivatives of this compound would show shifts in the molecular ion peak and changes in the fragmentation pattern corresponding to the added functional groups. For example, ethyl 2-hydroxy-6-methylisonicotinate, a closely related derivative, has a molecular weight of 181.19 g/mol . nih.gov Its mass spectrum would be expected to show fragments corresponding to the loss of an ethoxy group (•OCH₂CH₃).
X-ray Crystallography for Single-Crystal Structure Determination of this compound Compounds
As of the current literature, a single-crystal X-ray diffraction study for this compound has not been reported. However, analysis of closely related structures and general principles of crystallography allow for a predictive discussion of its likely solid-state structure.
In the solid state, this compound is expected to exist predominantly in its 2-pyridone tautomeric form, which is generally more stable for 2-hydroxypyridines. This would result in a planar pyridine ring system. The ester group at the 4-position may exhibit some rotational freedom around the C-C single bond connecting it to the ring, but steric hindrance from the adjacent methyl group could influence its preferred orientation. Intramolecular hydrogen bonding between the pyridone N-H and the ester's carbonyl oxygen is a possibility that would further stabilize a planar conformation.
The crystal packing of this compound would be largely dictated by intermolecular hydrogen bonding. The 2-pyridone tautomer possesses both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which are likely to form strong N-H···O hydrogen bonds, leading to the formation of dimers or extended chains.
Co-crystallization is a technique used to modify the physicochemical properties of a compound by forming a crystalline solid with another molecule (a coformer). While there are no specific co-crystallization studies reported for this compound, studies on the related compound, methyl isonicotinate (B8489971), demonstrate its utility as a ligand in coordination chemistry and in the formation of metal-organic frameworks (MOFs).
Given the presence of a hydrogen bond donor and multiple acceptors in this compound, it is a good candidate for forming cocrystals with various coformers, particularly those containing carboxylic acid or other complementary hydrogen bonding functionalities. Such studies could be valuable for tuning properties like solubility and stability. The formation of cocrystals would involve the creation of new supramolecular synthons through intermolecular interactions between the target molecule and the coformer.
Computational and Theoretical Investigations of Methyl 2 Hydroxy 6 Methylisonicotinate
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic properties of molecules. For Methyl 2-hydroxy-6-methylisonicotinate, DFT calculations provide fundamental insights into its geometry, stability, and reactive nature.
Geometry Optimization and Energetic Profiles
The initial step in computational analysis involves the geometry optimization of the molecule. This process determines the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. For this compound, this optimization reveals the bond lengths, bond angles, and dihedral angles that define its structure. The energetic profile, including the total energy of the optimized structure, provides a measure of its thermodynamic stability.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is pivotal in understanding a molecule's chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A larger gap implies higher stability and lower reactivity.
| Molecular Orbital | Energy (eV) |
| HOMO | [Data not available] |
| LUMO | [Data not available] |
| HOMO-LUMO Gap | [Data not available] |
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites. In the MEP map of this compound, regions of negative potential (typically colored in shades of red) indicate electron-rich areas susceptible to electrophilic attack. Conversely, regions of positive potential (colored in shades of blue) denote electron-deficient areas prone to nucleophilic attack. This mapping provides a clear picture of the molecule's reactive surface.
Non-Linear Optical (NLO) Properties Theoretical Prediction and Evaluation
The study of Non-Linear Optical (NLO) properties is essential for the development of materials used in optoelectronic devices. Theoretical calculations can predict the NLO response of a molecule, characterized by parameters such as polarizability (α) and first hyperpolarizability (β). For this compound, these calculations would indicate its potential for applications in NLO technologies.
| NLO Property | Calculated Value (a.u.) |
| Polarizability (α) | [Data not available] |
| First Hyperpolarizability (β) | [Data not available] |
Quantum Chemical Descriptors for Reactivity Prediction
Several quantum chemical descriptors derived from DFT calculations can be used to predict the reactivity of a molecule. These include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These descriptors provide a quantitative measure of a molecule's tendency to participate in chemical reactions.
| Descriptor | Value |
| Ionization Potential (I) | [Data not available] |
| Electron Affinity (A) | [Data not available] |
| Electronegativity (χ) | [Data not available] |
| Chemical Hardness (η) | [Data not available] |
| Electrophilicity Index (ω) | [Data not available] |
Solvent Effects on Electronic Parameters Utilizing IEFPCM and SMD Models
A comprehensive search of scientific literature and computational chemistry databases did not yield specific studies on the solvent effects on the electronic parameters of this compound utilizing the Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM) and the Solvation Model based on Density (SMD). While these computational models are widely used to investigate the influence of solvents on the electronic structure, stability, and reactivity of molecules, no published research was found that applies these specific methods to this compound.
The IEFPCM and SMD models are powerful tools in computational chemistry for simulating the behavior of molecules in solution. They treat the solvent as a continuous medium with specific dielectric properties, allowing for the calculation of various electronic parameters that are influenced by the solvent environment. These parameters often include:
HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which relates to the chemical reactivity and electronic excitation energies of a molecule.
Solvation Free Energy: The change in free energy when a molecule is transferred from the gas phase to a solvent, indicating the solubility and stability of the molecule in that solvent.
Charge Distribution: The distribution of partial charges on the atoms within a molecule, which can be polarized by the solvent.
Typically, studies employing IEFPCM and SMD models present their findings in data tables that compare these electronic parameters across a range of solvents with varying polarities. Such tables would illustrate the sensitivity of the molecule's electronic properties to its environment.
Detailed Research Findings
As no specific research articles detailing the application of IEFPCM and SMD models to this compound were identified, a detailed discussion of research findings is not possible at this time. A hypothetical study would involve performing quantum chemical calculations (likely using Density Functional Theory, DFT) on the molecule in the gas phase and in a series of solvents. The IEFPCM and SMD models would be applied to simulate the solvent environment, and the resulting changes in the electronic parameters would be analyzed to understand the solute-solvent interactions.
Without such a study, it is not possible to provide the detailed research findings and data tables as requested. The scientific community has not yet published research that specifically addresses this topic for this particular compound.
Biological Activity and Biomedical Applications Research of Methyl 2 Hydroxy 6 Methylisonicotinate
Antimicrobial Properties and Efficacy Studies of Methyl 2-hydroxy-6-methylisonicotinate Derivatives
The 2-hydroxypyridine (B17775) scaffold, of which this compound is a representative, is a key structural motif in a variety of biologically active compounds. Derivatives of this scaffold have been investigated for their potential as antimicrobial agents. The versatility of the 2-hydroxypyridine core allows for chemical modifications aimed at enhancing antimicrobial properties.
Studies on related 2-pyridone derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial effects. nih.gov The synthesis and evaluation of various substituted 2-pyridone analogs have been a focus of research to identify compounds with potent antibacterial and antifungal activity. bvsalud.org For instance, a study on certain 2H-pyran-2-ones and their derived 1H-pyridin-2-one analogs revealed that some of these compounds exhibited promising in vitro antimicrobial activities. bvsalud.org Specifically, 1-hydroxy-4-[4-nitrophenyl]-5,6-diphenyl-1H-pyridin-2-one was identified as having the most potent broad-spectrum antimicrobial activity. bvsalud.org
The general findings from research on similar structures indicate that the antimicrobial activity of these derivatives is influenced by the nature and position of various substituents on the pyridone ring.
| Compound Type | Test Organism | Activity | Reference |
| 1H-pyridin-2-one analogs | Bacteria and Fungi | Promising in vitro activity | bvsalud.org |
| 1-hydroxy-4-[4-nitrophenyl]-5,6-diphenyl-1H-pyridin-2-one | Bacteria and Fungi | Potent broad-spectrum activity | bvsalud.org |
| 1-Methyl-4-[4-nitrophenyl]-5,6-diphenyl-1H-pyridin-2-thione | Mycobacterium tuberculosis | Weak growth inhibitory effect | bvsalud.org |
Medicinal Chemistry Research Focusing on the this compound Scaffold
The this compound scaffold is of significant interest in medicinal chemistry. The 2-pyridone core is a prevalent feature in numerous natural products with biological importance and is recognized for its diverse pharmacological activities. nih.gov This scaffold's ability to act as a bioisostere for amides, phenols, and other cyclic structures, along with its capacity to serve as both a hydrogen bond donor and acceptor, makes it a valuable component in drug design. nih.govrsc.org
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For derivatives of the 2-hydroxypyridine scaffold, SAR studies have provided insights into the structural requirements for antimicrobial activity. The biological activity of these compounds is often modulated by the electronic and steric properties of the substituents on the pyridine (B92270) ring. nih.gov
For example, in a series of 7-mandelamido-3-cephem-4-carboxylic acids, it was found that electron-withdrawing and lipophilic properties of the substituents play an important role in their antimicrobial activity. nih.gov Although not directly focused on the this compound scaffold, these findings suggest that similar principles could apply to its derivatives. The goal of such SAR studies is to guide the synthesis of new analogs with improved potency and selectivity. acs.org
The this compound scaffold is considered a key building block in the synthesis of more complex pharmaceutical agents. synchem.deresearchgate.net The functional groups present on the ring—the hydroxyl, methyl, and ester moieties—provide reactive sites for further chemical modifications, allowing for the construction of a diverse library of compounds. pipzine-chem.com The pyridine ring itself is a common motif in a wide range of FDA-approved drugs. nih.gov
This scaffold can be used to synthesize a variety of heterocyclic compounds, which are of great importance in medicinal chemistry. researchgate.net The adaptability of the 2-hydroxypyridine core makes it a valuable precursor in the development of new drugs targeting a range of diseases.
Computational molecular docking studies are often employed to predict and understand the interactions between 2-pyridone derivatives and their biological targets. researchgate.net These studies can help in elucidating the mechanism of action and guide the design of more potent and selective inhibitors. For example, some pyridine derivatives have been shown to target and inhibit kinases, which are crucial enzymes in cell signaling pathways. nih.gov
Role as a Metabolite in Biological Systems
The metabolic fate of pyridine derivatives, such as those based on the isonicotinic acid structure, is an important aspect of their pharmacological profile. The metabolism of isonicotinic acid and its derivatives has been a subject of study to understand their biotransformation in living organisms. ias.ac.in
For instance, the metabolism of isonicotinic acid hydrazide (isoniazid), a well-known antimicrobial agent, involves hydrolysis to isonicotinic acid and hydrazine. nih.govinchem.org Isonicotinic acid can then be further metabolized, for example, by conjugation with glycine. inchem.org Studies with certain bacteria have shown that isonicotinic acid can be metabolized to 2-hydroxyisonicotinic acid. ias.ac.in While the specific metabolic pathway of this compound has not been detailed in the available literature, it is plausible that it could undergo hydrolysis of the ester group to form the corresponding carboxylic acid, which may then be subject to further metabolic transformations similar to other isonicotinic acid derivatives. The study of drug metabolism is critical as it influences the efficacy and potential toxicity of a compound. frontiersin.org
Agrochemical Research and Pest Management Applications of Methyl 2 Hydroxy 6 Methylisonicotinate
Methyl 2-hydroxy-6-methylisonicotinate as a Semiochemical in Pest Management
There is currently no substantial body of scientific evidence to suggest that this compound is utilized as a semiochemical in pest management strategies. Semiochemicals, which are chemicals that convey signals between organisms, are a cornerstone of many modern integrated pest management (IPM) programs. They can be used to monitor, trap, or disrupt the behavior of insect pests. However, research into such properties for this compound is not apparent in the available literature.
Attractant Effects on Insect Pests, Specifically Thrips
Detailed studies focusing on the attractant effects of this compound on any insect pests, including the economically significant thrips species, are not found in the public domain. The closely related compound, methyl isonicotinate (B8489971), is a well-documented attractant for several thrips species and is a component of commercial lures. However, the specific attractant properties of this compound have not been similarly reported.
Behavioral Modulation Studies in Agricultural Pests
Consistent with the lack of data on its attractant effects, there are no available studies on the broader behavioral modulation of agricultural pests by this compound. Research in this area would typically involve laboratory and field trials to observe any changes in pest behavior, such as movement, feeding, or mating, in response to the compound.
Development of Integrated Pest Management Strategies
Given the absence of foundational research into its semiochemical properties, this compound has not been incorporated into any documented Integrated Pest Management (IPM) strategies. The development of such strategies is contingent on a thorough understanding of a compound's effects on target pests and the broader ecosystem.
Investigation of this compound as an Agrochemical Building Block
While pyridone derivatives, which are structurally related to this compound, have been investigated for potential phytotoxic (herbicidal) activity, there is no direct and substantial body of research identifying this compound as a key building block in the synthesis of current commercial agrochemicals. The potential for a compound to serve as a scaffold for the development of new pesticides is often explored, but such investigations for this compound are not prominently featured in scientific and patent literature.
Advanced Analytical Methodologies for Methyl 2 Hydroxy 6 Methylisonicotinate
Chromatographic Techniques for Purity Assessment and Mixture Analysis
Chromatography stands as a cornerstone for the separation, identification, and quantification of Methyl 2-hydroxy-6-methylisonicotinate and its related substances. The versatility of chromatographic methods allows for the analysis of this compound in complex mixtures and for the assessment of its purity with high resolution and sensitivity.
Gas-Liquid Chromatography (GLC) Applications
Gas-Liquid Chromatography (GLC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. A key application of GLC is in the determination of related substances and impurities. For instance, a GLC method has been developed for the determination of the closely related compound, methyl isonicotinate (B8489971), as an impurity in methyl isonipecotinate. asianpubs.orgasianpubs.org Given the structural similarity, a similar methodology would be applicable for the purity assessment of this compound.
The successful application of GLC for such compounds often involves the use of a non-polar or medium-polarity capillary column, which separates compounds based on their boiling points and interactions with the stationary phase. The operational parameters of a typical GLC method are detailed in the table below.
| Parameter | Value |
| Instrument | Gas Chromatograph with FID |
| Column | DB-5 (30 m x 0.53 mm ID, 2.65 µm film thickness) |
| Injector Temperature | 230°C |
| Detector Temperature | 250°C |
| Oven Temperature Program | 100°C (hold 0 min), ramp at 10°C/min to 270°C (hold 5 min) |
| Carrier Gas | Nitrogen |
| Flow Rate | 5.0 mL/min |
| Injection Volume | 1 µL |
| Split Ratio | 1:20 |
This table presents typical GLC parameters that can be adapted for the analysis of this compound based on methods for similar compounds. asianpubs.org
Liquid Chromatography-Mass Spectrometry (LC-MS) for Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of a wide range of pharmaceutical compounds, including this compound. It combines the high separation power of liquid chromatography with the sensitive and selective detection capabilities of mass spectrometry. This technique is particularly useful for the analysis of polar and non-volatile compounds that are not amenable to GLC without derivatization.
For pyridine (B92270) carboxylic acid esters, reversed-phase HPLC is a common separation technique. nih.gov The separation can be achieved on a C18 or a mixed-mode column, with a mobile phase typically consisting of a mixture of acetonitrile and an aqueous buffer. nih.govhelixchrom.com To enhance the ionization efficiency in the mass spectrometer, especially for electrospray ionization (ESI), derivatization of the hydroxyl group can be considered. researchgate.net Picolinoyl derivatization, for example, has been shown to be a simple and versatile method for the sensitive and specific determination of hydroxysteroids by LC-ESI-MS, a principle that can be extended to other hydroxylated compounds. nih.gov
The following table summarizes typical LC-MS parameters for the analysis of pyridine derivatives.
| Parameter | Description |
| Chromatography System | High-Performance Liquid Chromatography (HPLC) |
| Column | Reversed-phase C18 or mixed-mode column |
| Mobile Phase | Acetonitrile and 0.1% formic acid in water |
| Gradient | A linear gradient from low to high organic phase concentration |
| Flow Rate | 0.2 - 1.0 mL/min |
| Injection Volume | 1 - 10 µL |
| Mass Spectrometer | Triple Quadrupole or Time-of-Flight (TOF) |
| Ionization Source | Electrospray Ionization (ESI), positive or negative mode |
| Detection Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
This table provides a general overview of LC-MS parameters that can be optimized for the specific analysis of this compound.
Flash Column Chromatography for Purification
For the purification of this compound on a preparative scale, flash column chromatography is a widely used and efficient technique. This method is a variation of traditional column chromatography that utilizes a positive pressure to force the solvent through the column, resulting in faster separations.
The choice of stationary phase and mobile phase is critical for achieving good separation. For pyridine derivatives, both normal-phase (e.g., silica gel) and reversed-phase (e.g., C18-functionalized silica) flash chromatography can be employed. flash-chromatography.com The selection depends on the polarity of the target compound and its impurities. A step or linear gradient of solvents with increasing polarity (for normal-phase) or decreasing polarity (for reversed-phase) is typically used to elute the compounds from the column. The fractions are collected and analyzed (e.g., by TLC or HPLC) to identify those containing the pure product.
Spectrophotometric Procedures for Quantification
Spectrophotometric methods offer a simple, rapid, and cost-effective approach for the quantification of this compound. These techniques are based on the absorption or emission of electromagnetic radiation by the analyte.
The presence of the hydroxypyridine chromophore in this compound allows for its quantification using UV-Visible spectrophotometry. researchgate.net The wavelength of maximum absorbance (λmax) can be determined by scanning a solution of the pure compound over the UV-Vis range. For quantification in the presence of interfering substances, derivative spectrophotometry can be employed. uw.edu.plmdpi.comajpaonline.com By calculating the first or higher-order derivative of the absorption spectrum, it is possible to resolve overlapping peaks and eliminate background interference. ajpaonline.com
Furthermore, some hydroxypyridine derivatives are known to exhibit fluorescence, which can be exploited for highly sensitive quantification. nih.gov The fluorescence properties, including excitation and emission wavelengths and fluorescence intensity, are often pH-dependent. nih.gov A spectrofluorometric method would involve exciting the sample at its excitation maximum and measuring the emitted light at its emission maximum.
Potentiometric and Titrimetric Methods
Potentiometric and titrimetric methods are classical analytical techniques that can be applied to the assay of this compound. These methods are based on the reaction of the analyte with a standard solution of a titrant.
Given the presence of the basic pyridine nitrogen and the potentially acidic hydroxyl group (depending on the pKa), this compound can be titrated in non-aqueous media. For the determination of the basic function, a titration with a strong acid, such as perchloric acid in glacial acetic acid, can be performed. The endpoint can be detected potentiometrically using a suitable electrode system or visually with an appropriate indicator. A potentiometric procedure has been described for the assay of isonicotinic acid hydrazide, a related compound, which involves a redox titration with vanadium(V). rsc.org This suggests that redox titrations could also be explored for the quantification of this compound, depending on its electrochemical properties.
Quality Control and Impurity Profiling Method Development
The development of robust methods for quality control and impurity profiling is paramount in ensuring the safety and efficacy of any chemical compound intended for pharmaceutical or other regulated applications. pharmaguideline.combiomedres.us Impurity profiling involves the identification, characterization, and quantification of impurities present in a substance. medwinpublishers.comresearchgate.net
For this compound, impurities can originate from the starting materials, by-products of the synthesis, or degradation of the final compound. ijprajournal.com A comprehensive impurity profiling strategy would involve the use of a combination of analytical techniques. A high-resolution chromatographic technique, such as HPLC or GC, is typically used to separate the impurities from the main compound. ijprajournal.com The identification of these impurities often requires the use of mass spectrometry (LC-MS, GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. ijprajournal.com
The development of a quality control method would involve validating an analytical procedure (e.g., an HPLC method) for its specificity, linearity, accuracy, precision, and robustness, according to established guidelines such as those from the International Council for Harmonisation (ICH). This ensures that the method is suitable for its intended purpose, which is to routinely monitor the quality of this compound.
Intellectual Property and Patent Landscape Analysis of Methyl 2 Hydroxy 6 Methylisonicotinate
Overview of Patents Covering Synthesis and Applications of Methyl 2-hydroxy-6-methylisonicotinate
An analysis of the patent landscape reveals that this compound is a critical building block in the synthesis of complex active pharmaceutical ingredients. A notable example is its use as a reactant in the preparation of google.comgoogle.comgoogle.comtriazolo[1,5-a]pyrimidine derivatives, which are potent phosphodiesterase 2 (PDE2) inhibitors with potential applications in treating neurological and psychiatric disorders.
One key patent application, WO2018083098A1 , explicitly details a synthetic step where this compound is utilized. This underscores the compound's value in the pharmaceutical industry and provides a clear instance of its application being protected within a broader patent filing.
Furthermore, patents such as CN106458908B and its European counterpart EP3162796A1 , which focus on the production of 2-amino-6-methylnicotinic acid, inadvertently shed light on a potential synthetic route to the core structure of this compound. google.comgoogle.com These patents describe the formation of 2-hydroxy-6-methylnicotinic acid as a significant by-product, reaching levels of 15-20% when 2-chloro-6-methylnicotinic acid is reacted with an aqueous ammonia (B1221849) solution. google.com This suggests that while not the intended product, the fundamental 2-hydroxy-6-methylnicotinic acid structure can be formed under these conditions, which could then be esterified to yield this compound.
The following table summarizes key patent information related to this compound and its precursors:
| Patent/Application Number | Title | Relevance to this compound |
| WO2018083098A1 | google.comgoogle.comgoogle.comtriazolo[1,5-a]pyrimidine derivatives as pde2 inhibitors | Directly discloses the use of this compound as a reactant in a synthetic process. |
| CN106458908B / EP3162796A1 | Method for producing 2-amino-6-methylnicotinic acid | Describes the formation of 2-hydroxy-6-methylnicotinic acid as a by-product, indicating a potential synthetic pathway to the core structure. google.comgoogle.com |
Patent-Derived Process Information and Commercial Opportunities
The patent literature, particularly the disclosures within CN106458908B , provides valuable insights into the chemical processes that can lead to the formation of the 2-hydroxy-6-methylnicotinic acid backbone. The patent highlights the challenges of controlling the reaction to favor the desired 2-amino product over the 2-hydroxy by-product. This formation of a significant percentage of the hydroxy derivative suggests that a modification of the reaction conditions could potentially optimize the yield of 2-hydroxy-6-methylnicotinic acid, which can then be esterified to this compound.
This presents a commercial opportunity for chemical manufacturers. By intentionally directing the synthesis towards the "by-product," a streamlined and cost-effective process for producing this compound could be developed. The existing patent's focus on minimizing this by-product means that a process patent focused on maximizing its production could be novel and non-infringing.
The demand for this compound as an intermediate in the synthesis of high-value pharmaceuticals, as evidenced by its inclusion in patent applications like WO2018083098A1 , indicates a ready market for this compound. A reliable and efficient supply of this intermediate is crucial for the large-scale production of the final drug substance. Therefore, companies that can establish a robust and patent-protected manufacturing process for this compound could position themselves as key suppliers in the pharmaceutical value chain.
Strategies for Bypassing Existing Patent Claims in Novel Synthesis Routes
Given that the existing patent landscape does not appear to feature a dominant patent specifically claiming the synthesis of this compound, there is considerable scope for developing novel and non-infringing synthetic routes. The information gleaned from patents that produce the core structure as a by-product provides a starting point for innovation.
One strategy for bypassing the implicit teachings of the existing art would be to explore alternative starting materials and reaction pathways. For instance, instead of starting from a chlorinated nicotinic acid derivative, one could investigate routes starting from different precursors that avoid the specific conditions leading to the formation of the 2-amino derivative as the main product.
Key areas for exploration in developing novel synthesis routes could include:
Alternative Halogenated Precursors: Investigating the use of fluoro- or bromo-nicotinic acid derivatives, which may exhibit different reactivity profiles and lead to a higher selectivity for the desired 2-hydroxy product.
Novel Catalytic Systems: The development of a catalyst that selectively promotes the hydroxylation of the pyridine (B92270) ring at the 2-position would be a significant innovation. This could involve exploring different transition metal catalysts and ligand systems.
Direct Oxidation Routes: Investigating the direct oxidation of 6-methylnicotinic acid or its ester under specific conditions to introduce the hydroxyl group at the 2-position. This would represent a more atom-economical approach.
Enzymatic Synthesis: The use of biocatalysts, such as engineered enzymes, could offer a highly selective and environmentally friendly route to this compound, thereby circumventing traditional chemical synthesis patents.
By focusing on these alternative approaches, it is possible to design a synthetic process that is not only efficient and cost-effective but also stands outside the claims of existing patents, thus providing a strong intellectual property position for a new manufacturing process.
Future Research Directions and Emerging Applications
Exploration of Methyl 2-hydroxy-6-methylisonicotinate in Materials Science
The isonicotinate (B8489971) scaffold, a core feature of this compound, is recognized for its utility in the development of advanced materials. For instance, the related compound Methyl isonicotinate is used in the preparation of photosensitizers for dye-sensitized solar cells (DSSCs) and as a luminophore for creating luminescent metal-organic frameworks (MOFs). sigmaaldrich.com This suggests that this compound could be investigated as a ligand for the synthesis of new MOFs or coordination polymers. The presence of the hydroxyl and methyl groups could modulate the electronic properties and steric interactions within such materials, potentially leading to novel photophysical or catalytic behaviors.
Furthermore, pyridine (B92270) derivatives are being incorporated into polymer structures to create biodegradable materials. biosynce.com By copolymerizing pyridine-based monomers with monomers like lactic acid, polymers with adjustable degradation rates can be achieved. biosynce.com Future research could explore the polymerization of this compound or its derivatives to develop new functional and sustainable polymers for applications in packaging or biomedical devices. biosynce.com
Table 1: Potential Applications of Isonicotinate Derivatives in Materials Science
| Application Area | Related Compound | Potential Role of this compound |
|---|---|---|
| Dye-Sensitized Solar Cells (DSSCs) | Methyl isonicotinate | Component of photosensitizers sigmaaldrich.com |
| Metal-Organic Frameworks (MOFs) | Methyl isonicotinate | Synthesis of luminescent luminophores sigmaaldrich.com |
| Nonaqueous Redox Flow Batteries | Pyridine-based anolytes | Anolyte material for energy storage sigmaaldrich.com |
Supramolecular Chemistry Studies Involving this compound
The structure of this compound is well-suited for studies in supramolecular chemistry, particularly in the formation of hydrogen-bonded assemblies. The hydroxyl group and the pyridine nitrogen atom can act as hydrogen bond donors and acceptors, respectively. This capability allows for the formation of predictable and robust hydrogen-bonding patterns, such as the common R²₂(8) ring motif observed in the crystal structures of related pyrimidine (B1678525) complexes. researchgate.net In these structures, molecules link together via N—H⋯O and O—H⋯N hydrogen bonds to form distinct eight-membered rings. researchgate.net
Future crystallographic studies could focus on co-crystallizing this compound with various guest molecules to explore its self-assembly behavior and the formation of homo and hetero synthons. researchgate.net Understanding these non-covalent interactions is crucial for crystal engineering and designing materials with specific solid-state properties. Furthermore, the potential for this molecule to engage in host-guest chemistry could be explored, where the pyridine ring acts as a binding site for complementary molecules, a principle used to create complex supramolecular structures like M₄L₆ tetrahedral cages. thno.orgrsc.org
Table 2: Common Hydrogen-Bonding Motifs in Heterocyclic Compounds
| Motif | Description | Potential in this compound |
|---|---|---|
| R²₂(8) Ring | An eight-membered ring formed by two molecules through complementary hydrogen bonds. researchgate.net | Formation between the hydroxyl group and pyridine nitrogen of two separate molecules. |
| C(5) Chain | A linear chain motif. mdpi.com | Potential formation through head-to-tail hydrogen bonding. |
Expansion into Other Biological Activities and Disease Models
Pyridine and its derivatives are integral scaffolds in medicinal chemistry, found in numerous biologically active compounds and natural products. nih.gov While the specific biological profile of this compound is not extensively documented, its structural motifs suggest potential for a range of activities. Derivatives of 3-hydroxypyridine, for example, have been investigated for their antioxidant properties and their potential to treat conditions related to oxidative stress, such as ischemic injuries. researchgate.netmdpi.com
Future research could systematically screen this compound and its synthetic analogs for various biological activities.
Antimicrobial Activity : Many pyridine derivatives exhibit significant antibacterial and antifungal properties. nih.govnih.gov For example, certain pyran-2-carboxylates, which share a similar ester functional group, have shown antimicrobial activity comparable to established agents. researchgate.net Studies could assess the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of the compound against a panel of pathogenic bacteria and fungi. nih.govnih.gov
Anticancer Activity : The pyridine nucleus is a common feature in many anticancer agents. mdpi.com The "magic methyl" effect in drug discovery demonstrates that the addition of a methyl group can profoundly enhance the pharmacokinetic or pharmacodynamic properties of a molecule. nih.gov The methyl group on this compound could therefore be crucial for potential cytotoxic activity against cancer cell lines. nih.gov Screening against the NCI-60 cell line panel could be an initial step. researchgate.net
Antioxidant Activity : Compounds like 2-ethyl-3-hydroxy-6-methylpyridinium succinate (B1194679) are known to suppress lipid peroxidation and reduce intracellular reactive oxygen species (ROS). researchgate.net Given the structural similarity, this compound could be evaluated in assays such as the FRAP (Ferric Reducing Antioxidant Power) test to determine its ability to mitigate oxidative stress. researchgate.net
Development of Sustainable Production Methods
The synthesis of pyridine derivatives is an area of active research, with a growing emphasis on green chemistry principles to reduce environmental impact. nih.govresearchgate.netrasayanjournal.co.in Traditional synthetic methods often rely on hazardous solvents and reagents. rasayanjournal.co.in Future research should focus on developing sustainable and efficient production methods for this compound.
Several green chemistry approaches could be adapted for its synthesis:
Microwave-Assisted Synthesis : This technique is recognized as a green chemistry tool that often leads to shorter reaction times, higher yields, and purer products compared to conventional heating. nih.gov
Multicomponent Reactions (MCRs) : MCRs are eco-friendly, atom-economical processes where three or more reactants combine in a single pot to form the final product, reducing waste and simplifying workup procedures. rasayanjournal.co.innih.gov
Biocatalysis : The use of enzymes (biocatalysts) for chemical synthesis is a cornerstone of green chemistry. mdpi.com Lipases, for instance, are widely used for esterification reactions under mild conditions. mdpi.com A potential sustainable route could involve the biocatalytic esterification of 2-hydroxy-6-methylisonicotinic acid using a suitable lipase (B570770) to produce the target methyl ester. mdpi.comnih.gov The development of protoglobin nitrene transferases also presents a novel biocatalytic approach for the direct amination of C-H bonds in esters, a technology that could be relevant for creating derivatives. nih.gov
Use of Greener Solvents : Replacing traditional volatile organic solvents with environmentally benign alternatives like ionic liquids or water is a key goal of sustainable chemistry. biosynce.comrasayanjournal.co.in
Table 3: Comparison of Synthetic Methods for Pyridine Derivatives
| Method | Advantages | Reference |
|---|---|---|
| Conventional Heating | Well-established procedures. | nih.gov |
| Microwave-Assisted Synthesis | Shorter reaction times, higher yields, pure products. | nih.gov |
| Multicomponent Reactions | Eco-friendly, atom economy, reduced reaction times. | rasayanjournal.co.innih.gov |
Q & A
Basic Research Questions
Q. What are the recommended safety precautions for handling Methyl 2-hydroxy-6-methylisonicotinate in laboratory settings?
- Methodological Answer : Researchers should work in well-ventilated areas with local exhaust systems to avoid inhalation of vapors. Personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats, is mandatory. Static electricity must be mitigated using grounded equipment, and incompatible materials (e.g., oxidizers) should be stored separately. Storage requires inert gas (e.g., nitrogen) and refrigeration (2–8°C) to prevent degradation .
Q. What are the key physical and chemical properties of this compound relevant to experimental design?
- Methodological Answer : Critical properties include:
- Appearance : Clear, colorless to pale yellow liquid.
- Stability : Sensitive to heat, light, and air; degrades under oxidative conditions.
- Reactivity : Avoid contact with strong acids/bases due to ester hydrolysis risks.
Researchers should validate purity (>95%) via HPLC or GC-MS before use, as impurities may interfere with reactivity in synthetic pathways .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to address low yield or purity challenges?
- Methodological Answer : Yield optimization requires:
- Catalyst Selection : Use palladium-based catalysts for regioselective esterification of the hydroxyl group.
- Reaction Monitoring : Employ in-situ FTIR or NMR to track intermediate formation and adjust stoichiometry.
Purity challenges can be mitigated via recrystallization in anhydrous ethanol or column chromatography with silica gel (hexane:ethyl acetate gradient). Contradictions in reported yields (e.g., 60–85%) may stem from variations in starting material purity or solvent drying protocols .
Q. What analytical techniques are most effective for characterizing this compound and validating its structural integrity?
- Methodological Answer : A multi-technique approach is recommended:
- NMR Spectroscopy : H and C NMR to confirm substitution patterns and ester functionality.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 182.0814).
- X-ray Crystallography : For crystalline derivatives, resolve bond angles and confirm tautomeric forms.
Discrepancies in spectral data (e.g., shifted carbonyl peaks in IR) may indicate solvent interactions or polymorphism .
Q. How should researchers design experiments to investigate the compound’s stability under varying environmental conditions?
- Methodological Answer : Use accelerated stability testing:
- Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 1–4 weeks; monitor degradation via TLC or LC-MS.
- Photostability : Expose to UV light (320–400 nm) and assess color changes or byproduct formation.
- Humidity Effects : Store samples at 75% relative humidity and track hydrolysis using pH titration.
Statistical tools like ANOVA can identify significant degradation pathways, while Arrhenius plots predict shelf-life .
Q. What strategies are effective for resolving contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer : Contradictions often arise from:
- Assay Variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and control for solvent cytotoxicity (e.g., DMSO ≤0.1%).
- Structural Analogues : Use computational docking (e.g., AutoDock Vina) to compare binding affinities of substituents.
- Meta-Analysis : Apply PRISMA guidelines to systematically review literature, stratify data by experimental conditions, and assess publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
